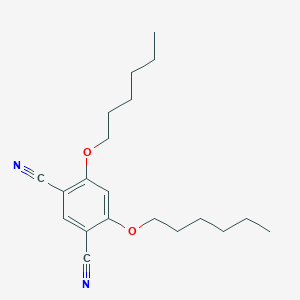

4,6-Bis(hexyloxy)isophthalonitrile

Description

4,6-Bis(hexyloxy)isophthalonitrile is a derivative of isophthalonitrile, featuring two hexyloxy (-O-C₆H₁₃) substituents at the 4- and 6-positions of the benzene ring. This compound belongs to a family of isophthalonitrile-based materials widely studied for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters. The hexyloxy groups enhance solubility in organic solvents, facilitating thin-film processing, while the electron-withdrawing nitrile groups stabilize charge-transfer states critical for TADF behavior.

Properties

Molecular Formula |

C20H28N2O2 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4,6-dihexoxybenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-14-20(24-12-10-8-6-4-2)18(16-22)13-17(19)15-21/h13-14H,3-12H2,1-2H3 |

InChI Key |

QYKUJUGHPIIWRQ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

- Donor Strength: Carbazole and acridan substituents (e.g., in DCzIPN and 33TCzPN) act as strong electron donors, creating robust charge-transfer states for efficient TADF.

- Emission Tuning: In 33TCzPN, coupling carbazole moieties at the 3-position red-shifted emission due to intensified donor strength. Hexyloxy groups, lacking π-conjugation, are unlikely to induce significant bathochromic shifts, favoring blue-green emission similar to DCzIPN .

Device Performance Trade-offs

- Efficiency: Carbazole-based emitters (e.g., 33TCzPN) achieve EQEs up to 17.9% due to optimized donor-acceptor overlap and reduced exciton quenching. Hexyloxy derivatives, while improving film-forming properties, may exhibit lower EQEs (~5–10%) due to weaker intramolecular charge transfer .

- Thermal Stability : Carbazole and acridan substituents enhance thermal stability (high glass transition temperatures, Tg), whereas alkyl chains (hexyloxy) may reduce Tg, impacting device longevity .

Solubility and Processability

Hexyloxy groups significantly enhance solubility in non-polar solvents compared to rigid carbazole-based systems. This property is advantageous for solution-processed OLEDs but may require trade-offs in charge mobility and film uniformity .

Research Findings and Implications

- Carbazole vs. Alkoxy Design: Carbazole derivatives dominate high-efficiency TADF emitters, but alkoxy-substituted variants like this compound could bridge the gap between processability and performance.

- Synthetic Flexibility: The synthesis of biphenoxyphthalonitrile derivatives (e.g., 4,4’-Bis(3,4-dicyanophenoxy)biphenyl) highlights the adaptability of isophthalonitrile cores for tailored substituents, supporting the feasibility of synthesizing hexyloxy variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.